2-Phenyl-7-(propylsulfonyl)-2,7-diazaspiro[3.5]nonan-1-one
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Overview
Description
2-Phenyl-7-(propylsulfonyl)-2,7-diazaspiro[3.5]nonan-1-one is a complex organic compound characterized by its unique structure, which includes a phenyl group, a propylsulfonyl group, and a diazaspiro[3.5]nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-7-(propylsulfonyl)-2,7-diazaspiro[3.5]nonan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the formation of the desired product without unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to maintain precise reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phenolic derivatives, while reduction reactions can produce corresponding amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-Phenyl-7-(propylsulfonyl)-2,7-diazaspiro[3.5]nonan-1-one may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 2-Phenyl-7-(propylsulfonyl)-2,7-diazaspiro[3.5]nonan-1-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
2-Phenyl-7-(ethylsulfonyl)-2,7-diazaspiro[3.5]nonan-1-one
2-Phenyl-7-(butylsulfonyl)-2,7-diazaspiro[3.5]nonan-1-one
2-Phenyl-7-(methylsulfonyl)-2,7-diazaspiro[3.5]nonan-1-one
Uniqueness: 2-Phenyl-7-(propylsulfonyl)-2,7-diazaspiro[3.5]nonan-1-one stands out due to its specific propylsulfonyl group, which influences its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-phenyl-7-propylsulfonyl-2,7-diazaspiro[3.5]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-2-12-22(20,21)17-10-8-16(9-11-17)13-18(15(16)19)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNJAAGXKPXRIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2(CC1)CN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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